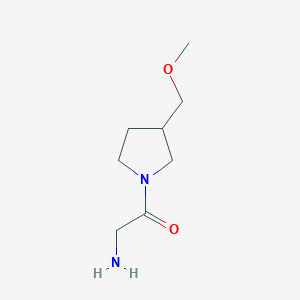
1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine” is a compound that contains a cyclopropyl group (a three-membered carbon ring), an ethylamine group (a two-carbon chain with an amine group), and a phenyl group (a six-membered carbon ring) that is substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring with bromine and fluorine substituents, a cyclopropyl ring, and an ethylamine group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the bromine and fluorine substituents on the phenyl ring, and the cyclopropyl ring. The amine group could participate in reactions with acids, electrophiles, or other reagents that react with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen substituents could impact its solubility, while the cyclopropyl ring could influence its stability .
科学的研究の応用
Synthesis and Chemical Properties
- 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine is involved in the synthesis of novel thiazole derivatives, showing regioselective synthesis methods. These derivatives are synthesized using polyvinyl pyridine as a catalyst, demonstrating efficient production with high yields and room temperature processing. The antimicrobial activity of these compounds was evaluated against various bacteria (Abbasi Shiran et al., 2015).
- The chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been studied. These functionalizations include catalytic amination conditions leading to bromide substitution products and the selective substitution of the fluorine group under specific conditions (Stroup et al., 2007).
Application in Organic Synthesis
- The compound has been used in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. This method provides moderate to good yields, indicating the versatility of this compound in organic synthesis (Lygin & Meijere, 2009).
- Another application is found in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing its utility in constructing complex molecular structures with high efficiency and yield (Aquino et al., 2015).
Role in Antimicrobial and Pharmaceutical Research
- The aforementioned thiazole derivatives, which include this compound in their synthesis, have displayed significant antimicrobial properties against a variety of bacterial strains, suggesting potential applications in developing new antimicrobial agents (Abbasi Shiran et al., 2015).
- Certain derivatives synthesized using this compound have shown enhanced antimicrobial activity compared to their parent drugs, indicating its potential in pharmaceutical research for creating more effective drug formulations (Leng et al., 2020).
作用機序
Target of Action
A structurally similar compound, rineterkib, is known to inhibit extracellular signal-regulated kinase (erk) . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Mode of Action
If it acts similarly to Rineterkib, it may inhibit ERK, preventing the phosphorylation of downstream proteins and thus disrupting the MAPK/ERK signaling pathway .
Biochemical Pathways
If it acts like rineterkib, it would affect the mapk/erk pathway . This pathway is involved in many cellular processes, including growth, differentiation, and survival.
Result of Action
If it acts similarly to Rineterkib, it could potentially inhibit cell proliferation and promote cell differentiation and survival by disrupting the MAPK/ERK pathway .
将来の方向性
The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its biological activity, optimizing its structure for improved efficacy, and conducting preclinical and clinical trials .
特性
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPSYBNVOWYHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC(=C2)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270355-54-8 |
Source


|
| Record name | 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
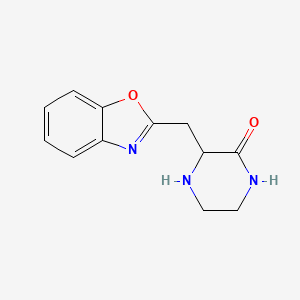
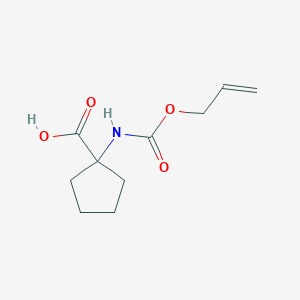



![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)
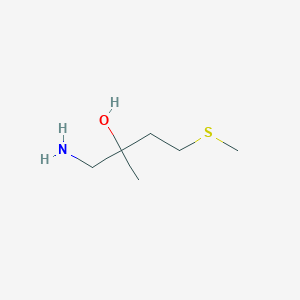
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
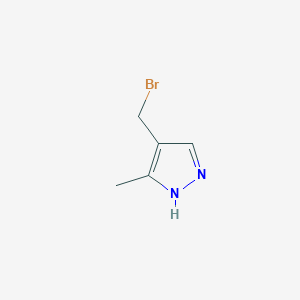
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
